molecular formula C12H16BrN3O4S B4694948 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide

3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide

Cat. No. B4694948
M. Wt: 378.24 g/mol
InChI Key: VPZMFVZJGRDHRS-UHFFFAOYSA-N
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Description

3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide, also known as BIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIS belongs to the class of sulfonamide compounds and has been studied for its unique properties such as its mechanism of action and physiological effects.

Mechanism of Action

3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide is believed to exert its effects through the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. By inhibiting these enzymes, 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide can inhibit the activity of carbonic anhydrase and metalloproteinases, which are enzymes involved in various biological processes. 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has also been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying the structure and function of enzymes. Additionally, 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of using 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide is its relatively high cost compared to other compounds.

Future Directions

There are several potential future directions for research on 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide. One area of interest is the development of new compounds based on the structure of 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide that may have improved properties. Additionally, further studies are needed to fully understand the mechanism of action of 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide and its potential applications in various fields. Finally, more research is needed to explore the potential use of 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide in drug development and other biomedical applications.

Scientific Research Applications

3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has been investigated for its anti-inflammatory and anti-cancer properties. In biochemistry, 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has been used as a tool to study the structure and function of proteins. In materials science, 3,3'-{[(4-bromophenyl)sulfonyl]imino}dipropanamide has been explored for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

3-[(3-amino-3-oxopropyl)-(4-bromophenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O4S/c13-9-1-3-10(4-2-9)21(19,20)16(7-5-11(14)17)8-6-12(15)18/h1-4H,5-8H2,(H2,14,17)(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZMFVZJGRDHRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CCC(=O)N)CCC(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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